3-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol
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Overview
Description
3-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol can be achieved through several methods. One common approach involves the use of a one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions (room temperature) . This method provides a straightforward and efficient route to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of isoxazole synthesis can be applied. Industrial production typically involves optimizing reaction conditions, scaling up the synthesis process, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
Scientific Research Applications
3-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and immunosuppressant agent.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)isoxazol-5-ylmethanol
- 3-(4-Chlorophenyl)isoxazol-5-ylmethanol
- 3-(4-Trifluoromethylphenyl)isoxazol-5-ylmethanol
Uniqueness
3-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C10H8FNO3 |
---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
3-fluoro-4-[3-(hydroxymethyl)-1,2-oxazol-5-yl]phenol |
InChI |
InChI=1S/C10H8FNO3/c11-9-4-7(14)1-2-8(9)10-3-6(5-13)12-15-10/h1-4,13-14H,5H2 |
InChI Key |
VTFGVDMVGCYIDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=CC(=NO2)CO |
Origin of Product |
United States |
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